2-Cyclopropylpyrimidine-5-carbaldehyde
Overview
Description
2-Cyclopropylpyrimidine-5-carbaldehyde, also known as CPPCA, is a heterocyclic organic compound. The molecule of CPPCA consists of a pyrimidine ring and a cyclopropyl group attached to a functional aldehyde group. It has a molecular weight of 148.16 .
Molecular Structure Analysis
The molecular structure of 2-Cyclopropylpyrimidine-5-carbaldehyde is represented by the formula C8H8N2O . The InChI code for this compound is 1S/C8H8N2O/c11-5-6-3-9-8(10-4-6)7-1-2-7/h3-5,7H,1-2H2 .Physical And Chemical Properties Analysis
2-Cyclopropylpyrimidine-5-carbaldehyde is a solid at room temperature . It is stored under nitrogen at a temperature of 4°C .Scientific Research Applications
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Chemical Synthesis : This compound is a chemical reagent , often used in the synthesis of other compounds . The exact reactions it’s involved in would depend on the specific synthesis pathway being used.
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Medicinal Chemistry : In the field of medicinal chemistry, similar compounds have been used in the synthesis of drugs . For example, pyrimidine derivatives have been synthesized for their potential application as selective COX-2 inhibitors .
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Pharmaceutical Research : This compound could be used in the development of new drugs. Its structure suggests it could be used as a building block in the synthesis of more complex molecules .
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Material Science : Given its unique structure, it could potentially be used in the development of new materials. For example, it could be used in the synthesis of polymers or other materials with unique properties .
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Biochemical Research : This compound could be used in biochemical research, for example, in studying its interactions with various enzymes or other biological molecules .
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Agricultural Chemistry : It could potentially be used in the development of new pesticides or other agricultural chemicals .
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Environmental Chemistry : This compound could be used in studies related to environmental chemistry, such as studying its degradation in the environment or its effects on various organisms .
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Analytical Chemistry : It could be used as a standard or reagent in various analytical chemistry techniques .
Safety And Hazards
The safety information available indicates that 2-Cyclopropylpyrimidine-5-carbaldehyde may be harmful if swallowed, inhaled, or comes into contact with skin . Precautionary measures include wearing protective gloves and eye protection, and in case of inadequate ventilation, wearing respiratory protection .
properties
IUPAC Name |
2-cyclopropylpyrimidine-5-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c11-5-6-3-9-8(10-4-6)7-1-2-7/h3-5,7H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MESDALXDBSNYMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=C(C=N2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00647954 | |
Record name | 2-Cyclopropylpyrimidine-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00647954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopropylpyrimidine-5-carbaldehyde | |
CAS RN |
954226-60-9 | |
Record name | 2-Cyclopropylpyrimidine-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00647954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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